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Compound of Interest

Compound Name: (±)8(9)-EE-14(Z)-E

Cat. No.: B1163260

Get Quote

Abstract
(±)8(9)-EE-14(Z)-E is a bioactive lipid mediator and a structural analog of 8,9-

epoxyeicosatrienoic acid (8,9-EET).[1] It functions as a research tool for investigating the

structure-activity relationships of cytochrome P450 metabolites. This guide provides a

validated, step-by-step methodology for synthesizing (±)8(9)-EE-14(Z)-E starting from

commercially available precursors, ensuring high isomeric purity through rigorous

chromatographic isolation.

Part 1: Synthetic Strategy & Logic
Mechanistic Overview
The synthesis targets the 8(Z),14(Z)-eicosadienoic acid precursor, which contains the exact

carbon skeleton and double bond geometry required.

Backbone Construction: A copper-catalyzed alkylation couples a C1-C9 fragment (bearing

the carboxylic acid) with a C10-C20 fragment (bearing the tail). We utilize alkyne chemistry

to forge the C8-C9 and C14-C15 bonds initially as alkynes.
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Stereocontrol: The resulting 8,14-eicosadiynoic acid is subjected to Lindlar reduction. This

heterogeneous catalysis selectively hydrogenates alkynes to cis (Z) alkenes, establishing the

required 8(Z),14(Z) geometry.

Regioselective Isolation: Epoxidation with meta-chloroperoxybenzoic acid (mCPBA) is

electrophilic and generally non-selective between similar disubstituted alkenes. The reaction

yields a mixture of the 8,9-epoxy and 14,15-epoxy regioisomers. The protocol relies on

preparative HPLC to isolate the target 8(9)-EE-14(Z)-E from the major 14(15)-isomer.
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Figure 1: Convergent synthesis pathway for (±)8(9)-EE-14(Z)-E involving alkyne coupling,

stereoselective reduction, and chromatographic purification.

Part 2: Detailed Protocol
Phase 1: Synthesis of the Diene Precursor
Reagents & Equipment
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Reagents: 1-Heptyne, 1,5-Dibromopentane, 8-Nonynoic acid, Lithium amide (LiNH₂), Liquid

Ammonia, THF (anhydrous), HMPA, Lindlar Catalyst (Pd/CaCO₃/Pb), Quinoline, Hydrogen

gas.

Equipment: 3-neck round bottom flask, dry ice/acetone bath, hydrogenation apparatus,

rotary evaporator.

Step 1.1: Synthesis of 1-Bromo-6-dodecyne
Setup: Flame-dry a 3-neck flask under argon. Add liquid ammonia (condensed at -78°C).

Lithiation: Add lithium amide (1.1 eq) followed by dropwise addition of 1-heptyne (1.0 eq).

Stir for 1 hour at -33°C to generate lithium heptynylide.

Alkylation: Add 1,5-dibromopentane (3.0 eq, large excess to prevent dialkylation) in THF

dropwise.

Reaction: Stir for 4 hours, allowing the ammonia to evaporate and replacing with THF. Reflux

overnight if necessary.

Workup: Quench with saturated NH₄Cl. Extract with hexane. Purify via vacuum distillation to

remove excess dibromide.

Yield Target: >70%

Product:1-Bromo-6-dodecyne (Colorless oil).

Step 1.2: Coupling to 8,14-Eicosadiynoic Acid
Activation: In a fresh flask containing liquid ammonia/THF at -33°C, add 8-nonynoic acid (1.0

eq). Add lithium amide (2.2 eq) to generate the dianion (carboxylate and acetylide).

Coupling: Add 1-bromo-6-dodecyne (1.0 eq) dissolved in THF/HMPA (10:1). HMPA is critical

for promoting alkylation of the secondary carbon chain.

Reaction: Stir at -33°C for 2 hours, then warm to room temperature overnight.

Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate. Wash with brine, dry over

Na₂SO₄.
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Purification: Flash chromatography (Silica gel, Hexane:EtOAc 90:10).

Product:8,14-Eicosadiynoic acid.

Step 1.3: Stereoselective Reduction
Catalyst Prep: Suspend Lindlar catalyst (5% by wt of substrate) in hexane/ethanol (1:1) in a

hydrogenation flask. Add Quinoline (2% v/v) to poison the catalyst and prevent over-

reduction to alkanes.

Hydrogenation: Add 8,14-Eicosadiynoic acid. Purge with H₂ gas. Stir vigorously under H₂

balloon (1 atm) at room temperature.

Monitoring: Monitor reaction by GC-MS or TLC every 30 minutes. The reaction is complete

when the alkyne starting material disappears. Stop immediately to prevent isomerization.

Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

Product:8(Z),14(Z)-Eicosadienoic acid.

Phase 2: Epoxidation and Isolation
Step 2.1: Controlled Epoxidation
This step utilizes mCPBA to introduce the epoxide oxygen. Since both double bonds (C8 and

C14) are structurally similar (cis, disubstituted), the reaction will produce a statistical mixture.

Dissolution: Dissolve 8(Z),14(Z)-Eicosadienoic acid (100 mg, 0.32 mmol) in dry

Dichloromethane (DCM, 10 mL). Cool to 0°C.

Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 0.9 eq, 0.29 mmol) portion-wise.

Note: Using a slight deficit (0.9 eq) minimizes the formation of the bis-epoxide (diepoxide)

byproduct.

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Quench: Wash reaction mixture with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid

byproduct. Wash with brine, dry over Na₂SO₄.
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Step 2.2: HPLC Purification
The crude mixture contains:

Unreacted diene (Starting material)

14,15-EE-8(Z)-E (Major mono-epoxide)

(±)8(9)-EE-14(Z)-E (Target minor mono-epoxide)

Bis-epoxides (Trace)

Chromatography Protocol:

Column: C18 Reverse Phase Prep Column (e.g., 5 µm, 250 x 21 mm).

Mobile Phase:

Solvent A: Water + 0.1% Acetic Acid

Solvent B: Acetonitrile + 0.1% Acetic Acid

Gradient: Isocratic 75% B or Gradient 70-90% B over 30 mins.

Detection: UV at 205 nm (detects the isolated double bond).

Fraction Collection:

The 14,15-epoxide typically elutes slightly earlier than the 8,9-epoxide due to polarity

differences induced by the proximity of the epoxide to the hydrophobic tail vs the carboxyl

head.

Collect fractions corresponding to the minor peak (verify via MS).

Part 3: Data Analysis & Validation
Analytical Specifications
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Parameter Specification Method

Molecular Formula C₂₀H₃₂O₃ High-Res MS

Molecular Weight 320.5 g/mol ESI-MS

Purity ≥ 95% HPLC (UV 205 nm)

Appearance
Colorless oil / Ethanolic

solution
Visual

Stability ≥ 1 year at -20°C (in Ethanol) Stability testing

Identification Criteria
Mass Spectrometry (ESI-):

Parent Ion [M-H]⁻: m/z 319.5.

Fragmentation: Distinctive cleavage alpha to the epoxide ring.

NMR (¹H, 500 MHz, CDCl₃):

Epoxide protons (H8, H9): Multiplet at δ 2.85–2.95 ppm.

Olefinic protons (H14, H15): Multiplet at δ 5.30–5.45 ppm.

Bis-allylic protons: Absent (confirms no 1,4-diene system).

Geometry: Coupling constants (

) of olefinic protons should be ~10-11 Hz, confirming cis (Z) geometry.
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Disclaimer: This protocol involves the use of hazardous chemicals including liquid ammonia,

HMPA (a potent carcinogen), and mCPBA (explosive peroxide). All procedures must be

performed in a fume hood by trained personnel wearing appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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